molecular formula C7H10O2 B1660726 (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 82442-72-6

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No. B1660726
CAS RN: 82442-72-6
M. Wt: 126.15 g/mol
InChI Key: CTLLMXVSHAUPFO-RFZPGFLSSA-N
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Patent
US04254282

Procedure details

A solution of 3-methyl-2-butenyl diazoacetate (41.3 mmole, 6.36 g) in dioxane (20 ml) was added dropwise to a refluxing solution of cupric acetylacetonate (1.03 mmole, 0.27 g) in dioxane (400 ml) over a period of 7 hours under an argon atmosphere. After completion of the addition, the reaction mixture was heated under reflux for 1 hour. The crude reaction mixture was distilled to afford (±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane (3.85 g, 75% yield); bp 110°, 16 mm Hg.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Name
(±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane
Yield
75%

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])=[O:5])=[N-]>O1CCOCC1.CC(CC(C)=O)=O.CC(CC(C)=O)=O.[Cu]>[CH3:10][C:9]1([CH3:11])[CH:3]2[CH:8]1[CH2:7][O:6][C:4]2=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.36 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC=C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.27 g
Type
catalyst
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
(±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane
Type
product
Smiles
CC1(C2COC(C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04254282

Procedure details

A solution of 3-methyl-2-butenyl diazoacetate (41.3 mmole, 6.36 g) in dioxane (20 ml) was added dropwise to a refluxing solution of cupric acetylacetonate (1.03 mmole, 0.27 g) in dioxane (400 ml) over a period of 7 hours under an argon atmosphere. After completion of the addition, the reaction mixture was heated under reflux for 1 hour. The crude reaction mixture was distilled to afford (±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane (3.85 g, 75% yield); bp 110°, 16 mm Hg.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Name
(±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane
Yield
75%

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])=[O:5])=[N-]>O1CCOCC1.CC(CC(C)=O)=O.CC(CC(C)=O)=O.[Cu]>[CH3:10][C:9]1([CH3:11])[CH:3]2[CH:8]1[CH2:7][O:6][C:4]2=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.36 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC=C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.27 g
Type
catalyst
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
(±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane
Type
product
Smiles
CC1(C2COC(C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.